

Application Note: Quantification of Jesaconitine in Blood by LC-MS/MS

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Compound of Interest

Compound Name: Jesaconitine

Cat. No.: B608182

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Introduction

Jesaconitine is a highly toxic diterpenoid alkaloid found in plants of the *Aconitum* species. Due to its potent cardiotoxicity and neurotoxicity, accidental or intentional poisoning with **jesaconitine** is a significant concern in clinical and forensic toxicology. Accurate and sensitive quantification of **jesaconitine** in biological matrices such as blood is crucial for diagnosis, treatment, and forensic investigation.[1] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of **jesaconitine** in whole blood.

Principle

This method utilizes a simple and rapid sample preparation procedure, followed by reversed-phase liquid chromatography for the separation of **jesaconitine** from endogenous blood components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

- **Jesaconitine** reference standard
- Internal Standard (IS), e.g., Dextromethorphan or Lappaconitine[2]

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Whole blood (blank)

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a simple and rapid method for quantifying aconitines in whole blood.[\[3\]](#)

- Aliquoting: Pipette 200 μ L of whole blood sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.
- Internal Standard Addition: Add the internal standard solution and vortex briefly.
- Extraction: Add 1 mL of acetonitrile containing 1% formic acid.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A UPLC or HPLC system
- Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source
- Column: A C18 column (e.g., Waters C18, 1.7 μm , 50 x 2.1 mm) or a specialized polymer column like the Shodex ODP2 HP-4B is suitable.[2][4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A gradient elution is typically used to achieve good separation.[4]
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-20 μL
- Ionization Mode: ESI Positive
- Monitoring Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS quantification of **jesaconitine** and other aconitum alkaloids in blood, as reported in various studies.

Parameter	Jesaconitine & Other Aconitines	Reference
Linearity Range	1.25 - 40 ng/mL	[2][5][6]
Limit of Detection (LOD)	0.3 - 0.5 ng/mL	[2][5][6]
Limit of Quantification (LOQ)	0.5 ng/g	[7]
Intra-day Precision	~2%	[3]
Inter-day Precision	~4%	[3]
Accuracy	97-100%	[3]
Recovery	74-80%	[3]

Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Jesaconitine	Refer to specific instrument optimization	Refer to specific instrument optimization
Aconitine	646.3	586.0
Mesaconitine	632.4	573.1
Hypaconitine	616.2	556.1
Lappaconitine (IS)	585.2	161.8

Note: The specific precursor and product ions for **jesaconitine** should be optimized by direct infusion of a standard solution. The values for other aconitines are provided as a reference.[2]

Mandatory Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Jesaconitine** Quantification in Blood.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **jesaconitine** in whole blood. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for both clinical and forensic applications where accurate determination of **jesaconitine** is required. The validation data from various studies demonstrate the robustness and accuracy of this analytical technique.^{[1][2][3]}

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